1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-
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Overview
Description
2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol is a heterocyclic compound with the molecular formula C18H19N3O. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a phthalazine ring system substituted with a phenyl group and an amino alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol typically involves the reaction of 4-phenylphthalazin-1-amine with butan-1-ol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Phenylphthalazin-1-amine: A precursor in the synthesis of 2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol.
Butan-1-ol: Another precursor used in the synthesis process.
Other Phthalazine Derivatives: Compounds with similar structures but different substituents on the phthalazine ring.
Uniqueness
2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol is unique due to its specific combination of a phthalazine ring with a phenyl group and an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
140214-77-3 |
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Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[(4-phenylphthalazin-1-yl)amino]butan-1-ol |
InChI |
InChI=1S/C18H19N3O/c1-2-14(12-22)19-18-16-11-7-6-10-15(16)17(20-21-18)13-8-4-3-5-9-13/h3-11,14,22H,2,12H2,1H3,(H,19,21) |
InChI Key |
ZSZYNPZYPSNALP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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